5-Chloro-6-methyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Chloro-6-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually require a controlled temperature and an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Chloro-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the chlorine and methyl substituents.
6-Methyl-1H-indole-3-carbaldehyde: Similar structure but without the chlorine atom.
5-Chloro-1H-indole-3-carbaldehyde: Similar structure but without the methyl group.
Uniqueness
5-Chloro-6-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both chlorine and methyl substituents on the indole ring.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3 |
InChI Key |
AXMMXTOWVHLYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CN2)C=O |
Origin of Product |
United States |
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